4-Nitrophenyl 4-nitrobenzoate

Catalog No.
S3333675
CAS No.
1037-31-6
M.F
C13H8N2O6
M. Wt
288.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl 4-nitrobenzoate

CAS Number

1037-31-6

Product Name

4-Nitrophenyl 4-nitrobenzoate

IUPAC Name

(4-nitrophenyl) 4-nitrobenzoate

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

InChI

InChI=1S/C13H8N2O6/c16-13(9-1-3-10(4-2-9)14(17)18)21-12-7-5-11(6-8-12)15(19)20/h1-8H

InChI Key

MBSZPLPPLPIPMI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Description

The exact mass of the compound 4-Nitrophenyl 4-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrophenyl 4-nitrobenzoate is an organic compound with the molecular formula C13H8N2O6C_{13}H_{8}N_{2}O_{6}. This compound is an ester formed from the reaction of 4-nitrophenol and 4-nitrobenzoic acid. It is characterized by the presence of two nitro groups, which significantly enhance its reactivity compared to other similar compounds. The structure of 4-nitrophenyl 4-nitrobenzoate contributes to its utility in various

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding 4-nitrophenol and 4-nitrobenzoic acid.
  • Reduction: Nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

  • Hydrolysis: Typically performed using sodium hydroxide or hydrochloric acid in an aqueous solution.
  • Reduction: Conducted with hydrogen gas and palladium on carbon as a catalyst.
  • Substitution: Involves nucleophiles such as amines or thiols in the presence of a base .

Major Products Formed

  • From Hydrolysis: Produces 4-nitrophenol and 4-nitrobenzoic acid.
  • From Reduction: Yields 4-aminophenyl 4-aminobenzoate.
  • From Substitution: Results in various substituted derivatives depending on the nucleophile used.

Research indicates that 4-nitrophenyl 4-nitrobenzoate has notable biological activity, particularly as a substrate in enzyme-catalyzed hydrolysis reactions. It is often used to study enzyme kinetics and mechanisms due to its reactivity. Additionally, its derivatives are explored for potential applications in pharmaceuticals and agrochemicals .

Synthetic Routes

The synthesis of 4-nitrophenyl 4-nitrobenzoate typically involves an esterification reaction between 4-nitrophenol and 4-nitrobenzoic acid. This reaction is usually facilitated by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent, commonly dichloromethane, under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automation and precise control over reaction conditions—such as temperature, pressure, and reactant concentrations—are critical for efficient production.

4-Nitrophenyl 4-nitrobenzoate finds diverse applications across several fields:

  • Biocatalysis: Used as a substrate for studying enzyme kinetics.
  • Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Utilized in creating liquid crystalline polymers and advanced materials.
  • Analytical Chemistry: Employed in spectrophotometric assays to measure enzyme activity .

Studies have shown that microorganisms can degrade compounds related to 4-nitrophenyl 4-nitrobenzoate through various pathways. For instance, certain bacterial strains can mineralize both nitroaromatic compounds and their amino derivatives, indicating potential environmental implications for bioremediation strategies involving this compound .

When comparing 4-nitrophenyl 4-nitrobenzoate with similar compounds, several key differences arise:

CompoundStructure CharacteristicsReactivity
4-Nitrophenyl benzoateLacks an additional nitro group on the benzoate moietyLess reactive than 4-nitrophenyl 4-nitrobenzoate
4-Nitrophenyl acetateContains an acetate group instead of a benzoate groupDifferent reactivity profile due to simpler structure
4-Nitrophenyl 4-aminobenzoateContains an amino group instead of a nitro groupSignificantly altered chemical properties compared to the original compound

The uniqueness of 4-nitrophenyl 4-nitrobenzoate lies in its dual nitro groups, which enhance its reactivity and suitability for various

Fischer esterification is a classical acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. For 4-nitrobenzoic acid and 4-nitrophenol, this method requires stringent conditions to overcome the deactivating nitro groups, which hinder nucleophilic attack.

Reaction Mechanism and Catalysis

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by 4-nitrophenol. Sulfuric acid (5–10 mol%) is typically employed as a catalyst, facilitating the formation of the ester bond. Reflux conditions (80–100°C) in methanol or toluene drive the equilibrium toward ester formation by removing water via azeotropic distillation.

Optimized Parameters

  • Molar Ratio: A 1:2 ratio of 4-nitrobenzoic acid to 4-nitrophenol ensures excess alcohol to shift equilibrium.
  • Reaction Time: 6–12 hours under reflux yields 60–75% conversion.
  • Workup: Neutralization with sodium bicarbonate followed by extraction with dichloromethane isolates the crude product.

Table 1: Fischer Esterification Optimization

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄1001272
p-TSA901065

Data adapted from analogous protocols for methyl 3-nitrobenzoate synthesis.

Nucleophilic Acyl Substitution Strategies Using 4-Nitrophenol

Nucleophilic acyl substitution involves activating the carboxylic acid as an acyl chloride, which reacts efficiently with 4-nitrophenol. This method bypasses equilibrium limitations, offering higher yields.

Synthesis of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours, producing 4-nitrobenzoyl chloride. Excess SOCl₂ is removed under reduced pressure.

Esterification Reaction

The acyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and reacted with 4-nitrophenol in the presence of triethylamine (1.2 equiv) to scavenge HCl. The reaction completes within 2 hours at room temperature, yielding 85–90% crude product.

Key Considerations

  • Solvent Choice: THF or dichloromethane ensures solubility of both reactants.
  • Stoichiometry: A 1:1 molar ratio suffices due to the irreversible nature of the reaction.

Microwave-Assisted Synthesis Optimization Parameters

Microwave irradiation enhances reaction rates and yields by enabling rapid, uniform heating. This method is particularly effective for electron-deficient substrates like nitrobenzoic acids.

Protocol

A mixture of 4-nitrobenzoic acid (1 equiv), 4-nitrophenol (1.2 equiv), and sulfuric acid (0.1 equiv) in toluene is irradiated at 150 W for 15–20 minutes. Internal temperatures reach 110°C, achieving 80–85% conversion.

Table 2: Microwave Parameter Optimization

Power (W)Time (min)Temperature (°C)Yield (%)
1502011085
2001512088

Microwave methods reduce reaction times from hours to minutes while improving yields by 10–15% compared to conventional heating.

Purification Techniques for Nitro-Substituted Aromatic Esters

Nitro-substituted esters often require rigorous purification due to byproducts and unreacted starting materials.

Recrystallization

The crude product is dissolved in hot ethanol (95%) and cooled to 4°C, yielding needle-like crystals. Two recrystallizations achieve >98% purity, as confirmed by melting point (122–124°C) and HPLC analysis.

Column Chromatography

Silica gel chromatography with a hexane/ethyl acetate (7:3) eluent separates ester from nitro-phenolic byproducts. Rf values:

  • 4-Nitrophenyl 4-nitrobenzoate: 0.45
  • 4-Nitrobenzoic acid: 0.25

Table 3: Purification Method Comparison

MethodPurity (%)Recovery (%)
Recrystallization98.570
Column Chromatography99.285

XLogP3

3.2

Other CAS

1037-31-6

Wikipedia

4-nitrophenyl 4-nitrobenzoate

Dates

Modify: 2024-02-18

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